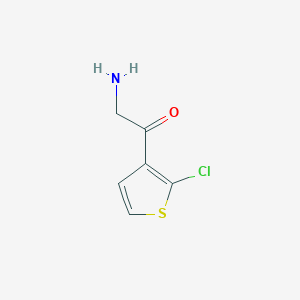

2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one

Description

Properties

Molecular Formula |

C6H6ClNOS |

|---|---|

Molecular Weight |

175.64 g/mol |

IUPAC Name |

2-amino-1-(2-chlorothiophen-3-yl)ethanone |

InChI |

InChI=1S/C6H6ClNOS/c7-6-4(1-2-10-6)5(9)3-8/h1-2H,3,8H2 |

InChI Key |

MUBBAEFYXUPQIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1C(=O)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Nitro Reduction Method

This approach involves synthesizing a nitro intermediate followed by reduction to the amine.

Steps :

Alpha-Bromination and Nucleophilic Substitution

This method leverages halogenation followed by amine substitution.

Steps :

- Bromination :

- Treat 1-(2-chlorothiophen-3-yl)ethan-1-one with Br₂ in HBr/AcOH (Hell–Volhard–Zelinskii reaction) to form 2-bromo-1-(2-chlorothiophen-3-yl)ethan-1-one.

- Amination :

Henry Reaction and Subsequent Reduction

A tandem approach combining nitroalkene formation and hydrogenation.

Steps :

Gewald Reaction Approach

A multi-component thiophene ring-forming reaction.

Steps :

- Gewald Reaction :

- Combine 2-chloroacetophenone, ethyl cyanoacetate, and sulfur in ethanol with morpholine catalyst.

- Forms 2-amino-5-chlorothiophene-3-carbonitrile.

- Hydrolysis and Decarboxylation :

- Hydrolyze nitrile to ketone using HCl/EtOH.

- Yield: 50–60% (based on similar thiophene syntheses).

- Requires precise control of stoichiometry and temperature.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nitro Reduction | High selectivity, scalable | Long reaction time | 75–80% |

| Alpha-Bromination | Straightforward substitution | Hazardous bromination step | 65–70% |

| Henry/Reduction | Mild conditions | Multi-step process | 60–70% |

| Gewald Reaction | Single-pot synthesis | Low yield, limited substrate flexibility | 50–60% |

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: 2-Amino-1-(2-chlorothiophen-3-yl)ethanol.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential pharmacological properties, particularly in the development of therapeutic agents. Research indicates that it may exhibit:

- Anticancer Activity : Preliminary studies have shown that 2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one can induce cytotoxic effects in cancer cell lines. For instance, experiments involving MTT assays demonstrated significant cell viability reduction in treated cancer cells compared to controls .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. In vitro assays showed promising results in reducing COX-1 activity, suggesting potential use as an anti-inflammatory agent .

Case Study: Cytotoxicity Assessment

In a recent study, the cytotoxic effects of this compound were assessed using various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| 4T1 (breast cancer) | 15 ± 2 | Significant reduction in viability |

| HeLa (cervical cancer) | 20 ± 3 | Moderate cytotoxicity observed |

| NIH/3T3 (fibroblast) | >100 | Minimal toxicity |

These findings highlight the compound's selective toxicity towards cancer cells while sparing normal cells.

Organic Synthesis Applications

This compound serves as an important synthetic intermediate in organic chemistry. Its unique structure allows for various transformations, including:

- Synthesis of Thiophene Derivatives : The compound can be utilized as a building block for synthesizing more complex thiophene derivatives through electrophilic substitution reactions.

- Formation of Heterocycles : It can participate in cyclization reactions to form heterocyclic compounds, which are valuable in drug discovery.

Data Table: Synthetic Transformations

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Electrophilic Substitution | Bromine, Acetic Anhydride | Brominated derivatives |

| Cyclization | Thiourea, Potassium Carbonate | Heterocyclic compounds |

Biological Studies and Mechanisms

Research into the biological mechanisms of action for this compound has revealed its interaction with various biological targets. Notably:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could contribute to its anticancer and anti-inflammatory effects.

- Cellular Imaging : Fluorescence imaging studies have been conducted to visualize the distribution of this compound within cells, aiding in understanding its cellular uptake and localization .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene/Phenyl Ring

2-Amino-1-(5-methylthiophen-3-yl)ethan-1-one

- Molecular Formula: C₇H₉NOS

- Molecular Weight : 155.22 g/mol

- Key Differences: Replacement of the chlorine atom with a methyl group reduces electronegativity and steric bulk. This modification may alter solubility and bioavailability. Limited hazard data are available, but precautions similar to chlorinated analogues (e.g., avoiding inhalation) are recommended .

2-Chloro-1-(2,5-dichlorothiophen-3-yl)ethan-1-one

- Molecular Formula : C₆H₃Cl₃OS

- Molecular Weight : 229.51 g/mol

- Key Differences: Additional chlorine at the 5-position increases molecular weight and lipophilicity. The compound has a melting point of 42.5–43.5°C and a predicted boiling point of 280.9°C, suggesting higher thermal stability than the mono-chloro derivative .

Aromatic Ring Substitutions

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride

- Molecular Formula : C₈H₈N₂O₃·HCl

- Molecular Weight : 216.62 g/mol

- This compound is used as a pharmaceutical intermediate, though its toxicological profile remains understudied .

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B)

- Key Differences: A bromine atom and methoxy groups introduce steric hindrance and alter metabolic pathways. This compound is a psychoactive substance, highlighting the pharmacological diversity of amino-ketone derivatives .

Heterocyclic Analogues

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one

- Molecular Formula : C₇H₇BrN₂O

- Molecular Weight : 215.05 g/mol

- This compound is used in high-throughput drug discovery but is discontinued in some catalogs .

1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one

- Molecular Formula: C₁₂H₁₀ClNOS

- Molecular Weight : 251.73 g/mol

- This compound is cataloged with a PubChem CID of 2777494 .

Biological Activity

2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its antimicrobial properties, interactions with biological targets, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an amino group attached to a carbon chain linked to a chlorothiophene moiety. The synthesis typically involves the reaction of 2-chlorothiophene with ethylamine under controlled conditions, yielding significant interest for further applications in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in studies, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| E. coli | 15.62 | |

| Pseudomonas aeruginosa | 31.25 | |

| Staphylococcus aureus | 62.5 |

The compound shows promise as a candidate for further development in the fight against antibiotic-resistant bacteria.

Interaction with Biological Targets

The biological activity of this compound is largely attributed to its interactions with specific enzymes and receptors. Studies have highlighted its ability to engage effectively with various biological targets, which is crucial for understanding its therapeutic potential.

Key Interactions:

- Dihydrofolate Reductase (DHFR): The compound has been studied for its inhibitory effects on DHFR, an essential enzyme involved in nucleic acid synthesis, making it a target for anticancer and antibacterial drugs .

- DNA Gyrase: Another target is DNA gyrase, which plays a critical role in DNA replication. Compounds that inhibit this enzyme can exhibit significant antibacterial activity .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various derivatives of thiophene compounds, including this compound. The findings revealed that this compound displayed superior activity against E. coli and Pseudomonas aeruginosa compared to traditional antibiotics like Tetracycline and Amphotericin B .

In Vitro Antiproliferative Activity

Another study focused on the antiproliferative effects of the compound against cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.